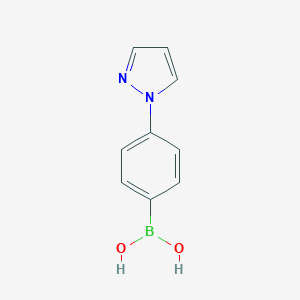

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid

Description

Properties

IUPAC Name |

(4-pyrazol-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BN2O2/c13-10(14)8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVMZKCCFLOJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2C=CC=N2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586303 | |

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891270-35-2 | |

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(1H-Pyrazol-1-yl)phenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of a robust and efficient protocol for the synthesis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. The synthesis is centered around the widely utilized Chan-Lam coupling reaction, offering a reliable method for the N-arylation of pyrazole. This guide presents detailed experimental procedures, quantitative data, and a visual representation of the synthesis workflow to aid in its successful implementation in a laboratory setting.

Overview of the Synthesis Strategy

The synthesis of this compound is achieved through a copper-catalyzed Chan-Lam coupling of pyrazole with a suitable phenylboronic acid derivative. This reaction forms the crucial C-N bond between the pyrazole ring and the phenyl group. The choice of starting material is critical, and a common approach involves the use of a precursor that can be subsequently converted to the boronic acid functionality. A plausible and efficient route employs (4-aminophenyl)boronic acid as the starting aryl partner. The amino group can then be transformed into the desired boronic acid via a Sandmeyer-type reaction.

An alternative, more direct approach, which will be detailed here, involves the Chan-Lam coupling of pyrazole with 4-bromophenylboronic acid, followed by a palladium-catalyzed borylation reaction (e.g., a Miyaura borylation) to replace the bromine atom with a boronic acid group. This two-step sequence offers a clear and controllable pathway to the final product.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 1-(4-bromophenyl)-1H-pyrazole via Chan-Lam Coupling

This procedure is adapted from the general, ligand-free Chan-Lam coupling method described by Vilapara et al. (2019).

Materials:

-

4-Bromophenylboronic acid

-

Pyrazole

-

Copper(II) acetate (Cu(OAc)₂)

-

Triethylamine (TEA)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 4-bromophenylboronic acid (1.0 eq) and pyrazole (1.2 eq) in methanol.

-

To this solution, add copper(II) acetate (0.1 eq) and triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature and open to the air for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1-(4-bromophenyl)-1H-pyrazole.

Step 2: Synthesis of this compound via Miyaura Borylation

Materials:

-

1-(4-bromophenyl)-1H-pyrazole

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Pentane

Procedure:

-

To a Schlenk flask, add 1-(4-bromophenyl)-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude pinacol ester can be purified by column chromatography or taken to the next step directly.

-

To hydrolyze the pinacol ester, dissolve the crude material in a suitable solvent system (e.g., acetone/water) and add an acid (e.g., 1 M HCl).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

The aqueous layer is then extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude boronic acid.

-

The crude product can be purified by recrystallization or trituration with a suitable solvent (e.g., pentane or a mixture of ether and pentane) to afford pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields are representative and may vary based on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | Chan-Lam Coupling | 4-Bromophenylboronic acid | 1-(4-bromophenyl)-1H-pyrazole | 75-90 | >95 (after chromatography) |

| 2 | Miyaura Borylation & Hydrolysis | 1-(4-brom |

An In-Depth Technical Guide to (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery, organic synthesis, and the development of novel chemical entities.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₉BN₂O₂ | PubChem[2] |

| Molecular Weight | 187.99 g/mol | PubChem[2] |

| CAS Number | 891270-35-2 | Chem-Impex[1] |

| Appearance | Brown to beige solid or powder | Chem-Impex[1] |

| Boiling Point | 374.1±44.0 °C (Predicted) | ChemicalBook[3] |

| pKa | 8.39±0.17 (Predicted) | ChemicalBook[3] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several established synthetic routes. A common approach involves the coupling of a pyrazole moiety with a phenylboronic acid derivative. While a specific, detailed protocol for the title compound is not widely published, a general procedure can be adapted from the synthesis of similar pyrazole-containing boronic acid pinacol esters.

General Synthesis Workflow

The following diagram illustrates a generalized synthetic workflow for preparing pyrazole-substituted boronic acids.

Illustrative Experimental Protocol for a Related Compound: Synthesis of Pyrazole-4-boronic acid pinacol ester

The following protocol for the synthesis of a related compound, pyrazole-4-boronic acid pinacol ester, can provide a basis for the synthesis of the title compound. This procedure involves the reaction of 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst.[4]

Materials:

-

1-Boc-4-halogenopyrazole (iodine or bromine substituted)

-

Pinacol diboron

-

Palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Alkali metal weak acid salt (e.g., potassium acetate)

-

Solvent (e.g., isopropanol, dioxane, toluene, water, or a mixture)

-

Petroleum ether

Procedure:

-

To a reaction vessel, add 1-Boc-4-halogenopyrazole, pinacol diboron, the palladium catalyst, and the alkali metal weak acid salt solution.

-

Heat the reaction mixture to a temperature between 25-110 °C.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Heat the resulting 1-Boc-4-pyrazole pinacol borate to a molten state until no further gas is evolved.

-

Cool the mixture to room temperature and add petroleum ether.

-

Stir the mixture to form a slurry, then filter the solid product.

-

Dry the product to obtain pure pyrazole-4-boronic acid pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The pyrazole moiety can influence the electronic properties and biological activity of the resulting coupled products.

General Suzuki-Miyaura Coupling Workflow

The diagram below outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving a pyrazole-containing boronic acid.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for use with this compound.

Materials:

-

This compound

-

Aryl or vinyl halide (or triflate)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[5]

-

Base (e.g., sodium carbonate [Na₂CO₃] or potassium carbonate [K₂CO₃])[5]

-

Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)[5]

Procedure:

-

In a reaction vessel (e.g., a Schlenk tube), combine the pyrazole derivative (0.1 mmol), the boronic acid (1.1 equivalents), the palladium catalyst (5 mol %), and the base (2.5 equivalents).[5]

-

Add the solvent system (e.g., 2 mL of 1,4-dioxane:H₂O 4:1).[5]

-

Purge the reaction mixture with an inert gas (e.g., argon).[5]

-

Heat the reaction mixture to 90 °C and stir for 6 hours.[5]

-

After cooling to room temperature, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by an appropriate method, such as column chromatography.

Significance in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in drug discovery. The pyrazole ring is a common motif in many biologically active compounds, and the boronic acid functional group can participate in various chemical transformations and interactions with biological targets. This compound is particularly noted for its role in the synthesis of anti-malarial agents and its potential in the development of targeted therapies.[3]

Conclusion

This compound is a key intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its physicochemical properties and applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Further experimental investigation is warranted to fully characterize its properties and expand its utility in the development of novel therapeutics and materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-PYRAZOL-1-YL-PHENYLBORONIC ACID | 891270-35-2 [chemicalbook.com]

- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the ¹H and ¹³C NMR Spectroscopy of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. Due to the inherent challenges in the NMR analysis of arylboronic acids, this document outlines best practices for sample preparation and data acquisition, alongside predicted spectral data to facilitate the characterization of this compound.

Introduction: The Challenge of NMR for Arylboronic Acids

Arylboronic acids, including this compound, have a propensity to form cyclic anhydride trimers known as boroxines upon dehydration. This equilibrium between the monomeric acid and the trimeric boroxine can lead to complex or broad NMR spectra, complicating interpretation. Careful sample preparation and selection of appropriate experimental parameters are therefore crucial for obtaining high-quality, interpretable NMR data. The choice of solvent is particularly critical, as it can influence this equilibrium.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | ~ 7.9 - 8.1 | Doublet | ~ 8.0 |

| H-3', H-5' | ~ 7.6 - 7.8 | Doublet | ~ 8.0 |

| H-3 | ~ 7.7 | Doublet | ~ 1.5 |

| H-5 | ~ 8.0 - 8.2 | Doublet | ~ 2.5 |

| H-4 | ~ 6.5 | Triplet | ~ 2.0 |

| B(OH)₂ | Variable (broad) | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1' | ~ 130 - 135 (often broad or unobserved) |

| C-2', C-6' | ~ 135 - 137 |

| C-3', C-5' | ~ 118 - 120 |

| C-4' | ~ 140 - 142 |

| C-3 | ~ 141 - 143 |

| C-5 | ~ 127 - 129 |

| C-4 | ~ 107 - 109 |

Note: The carbon atom attached to the boron (C-1') may be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

To obtain high-resolution NMR spectra of this compound, the following experimental protocol is recommended.

3.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are recommended solvents. DMSO-d₆ can help in observing the exchangeable protons of the boronic acid hydroxyl groups.

-

Concentration: Use a relatively low concentration (e.g., 5-10 mg in 0.5-0.7 mL of solvent) to minimize intermolecular interactions and the formation of boroxine trimers.

-

Sample Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

-

Procedure:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of the chosen deuterated solvent.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

-

If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

3.2. ¹H NMR Acquisition

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically sufficient.

3.3. ¹³C NMR Acquisition

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment should be performed.

-

Number of Scans: A larger number of scans will be required for ¹³C NMR due to its lower natural abundance and sensitivity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Caption: Monomer-trimer equilibrium of arylboronic acids.

Mass Spectrometry of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. This document outlines key molecular properties, expected fragmentation patterns under common ionization techniques, and detailed experimental protocols.

Compound Overview

This compound is an organic compound featuring a phenylboronic acid moiety substituted with a pyrazole ring. Boronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols, making them valuable in the development of sensors and therapeutics.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉BN₂O₂ | [1][3] |

| Molecular Weight | 187.99 g/mol | [1][3] |

| CAS Number | 891270-35-2 | [1] |

| Appearance | Brown to beige solid or powder | [1] |

Mass Spectrometric Analysis: Ionization and Fragmentation

The mass spectrometric analysis of arylboronic acids can be complex due to their propensity to undergo dehydration to form cyclic trimers known as boroxines.[4] Careful selection of ionization methods and analytical conditions is crucial for obtaining reproducible and interpretable mass spectra. Electrospray ionization (ESI) is a commonly employed technique for the analysis of such compounds.

Expected Molecular Ions

Under typical ESI conditions, this compound is expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. Adduct formation with solvent molecules or salts may also be observed.

Table 2: Expected Molecular Ions for this compound

| Ion Species | Calculated m/z | Ionization Mode |

| [C₉H₉BN₂O₂ + H]⁺ | 189.08 | Positive |

| [C₉H₉BN₂O₂ - H]⁻ | 187.07 | Negative |

| [C₉H₉BN₂O₂ + Na]⁺ | 211.06 | Positive |

| [C₉H₉BN₂O₂ + K]⁺ | 227.04 | Positive |

Proposed Fragmentation Pathway

Under collision-induced dissociation (CID) in an MS/MS experiment, the protonated molecule [M+H]⁺ is expected to undergo a series of fragmentation steps. The initial loss of water (H₂O) from the boronic acid moiety is a common fragmentation pathway for arylboronic acids. Subsequent fragmentation may involve the pyrazole ring and the phenyl linker.

The pyrazole ring itself can undergo characteristic fragmentation, including the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[5][6] The phenylboronic acid portion can fragment to produce ions such as BO⁻ and BO₂⁻ in negative ion mode.[7]

Below is a DOT script representation of the proposed fragmentation pathway.

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocols

The following protocols provide a starting point for the mass spectrometric analysis of this compound. Optimization may be required based on the specific instrumentation used.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

An LC-MS method can provide separation from impurities and aid in the characterization of the target compound.

Table 3: Suggested LC-MS Parameters

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1-5 µL |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Positive and Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Mass Range | m/z 50-500 |

Direct Infusion Mass Spectrometry

For rapid analysis, direct infusion into the mass spectrometer can be performed.

-

Prepare the sample as described in section 3.1.

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire mass spectra in both positive and negative ion modes.

Below is a DOT script visualizing the general experimental workflow for LC-MS analysis.

Caption: General experimental workflow for LC-MS analysis.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in known biological signaling pathways, its derivatives are often designed to interact with specific biological targets. The boronic acid moiety, for example, is a key pharmacophore in proteasome inhibitors like bortezomib. The pyrazole scaffold is also prevalent in many kinase inhibitors. The logical relationship for its application in drug discovery often follows the path of synthesis, screening, and optimization.

Below is a DOT script illustrating this logical relationship in a drug discovery context.

Caption: Logical workflow for the application of the core structure in drug discovery.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The provided protocols and proposed fragmentation pathways serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. Further experimental work is warranted to confirm the detailed fragmentation behavior of this compound under various mass spectrometric conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-PYRAZOL-1-YL-PHENYLBORONIC ACID | 891270-35-2 [chemicalbook.com]

- 3. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile organic compound recognized for its utility in medicinal chemistry and organic synthesis. As a boronic acid derivative, it plays a significant role as a building block in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and development for creating complex organic molecules. This technical guide provides a summary of its known properties and applications. However, a detailed analysis of its crystal structure and specific biological signaling pathways is currently limited by the lack of publicly available experimental data.

Chemical and Physical Properties

This compound is a brown to beige solid or powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₉BN₂O₂ | PubChem[1], Chem-Impex[2] |

| Molecular Weight | 187.99 g/mol | PubChem[1], Chem-Impex[2] |

| CAS Number | 891270-35-2 | Chem-Impex[2], Allbio pharm Co., Ltd[3] |

| Appearance | Brown to beige solid or powder | Chem-Impex[2] |

| Purity | ≥ 95% (NMR) | Chem-Impex[2] |

| Storage Conditions | 0-8°C | Chem-Impex[2] |

Applications in Organic Synthesis and Medicinal Chemistry

This boronic acid derivative is a valuable reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] Its unique structure allows for the synthesis of a wide array of more complex molecules, making it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][4]

Key application areas include:

-

Drug Development: It serves as a crucial intermediate in synthesizing pharmaceutical agents, including targeted therapies for cancer.[2][4]

-

Chemical Sensors: The compound is used in the creation of chemical sensors for detecting specific ions or molecules.[2]

-

Organic Synthesis: It is a versatile building block for creating complex organic molecules.[2]

-

Bioconjugation: It is utilized in processes that link biomolecules for diagnostic and therapeutic purposes.[2]

Biological Activity of Pyrazole Derivatives

While specific signaling pathways for this compound are not detailed in the available literature, the broader class of pyrazole-containing compounds is known for a wide range of biological activities. These activities include anti-inflammatory, antibacterial, antifungal, and anticancer properties.[5][6] For instance, some pyrazole derivatives have shown potent activity against leukemia and renal cancer cell lines.[6]

Synthesis and Experimental Protocols

A logical workflow for the synthesis and characterization of such a compound would follow the general scheme below.

Caption: General workflow for synthesis, characterization, and evaluation.

Crystal Structure

A definitive crystal structure of this compound, including unit cell dimensions, space group, and detailed bond lengths and angles, has not been found in the searched literature. To perform a detailed structural analysis, a single-crystal X-ray diffraction experiment would be required.

The logical workflow for determining a crystal structure is outlined below.

Caption: Workflow for crystal structure determination.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While its role as a synthetic building block is established, a comprehensive understanding of its solid-state structure and specific biological mechanisms awaits further experimental investigation. The workflows presented herein provide a roadmap for future studies to elucidate these properties.

References

- 1. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. allbiopharm.com [allbiopharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jocpr.com [jocpr.com]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of (4-(1H-Pyrazol-1-yl)phenyl)boronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on summarizing general solubility trends for related boronic acid compounds, providing a detailed experimental protocol for determining solubility, and outlining the compound's significant role in synthetic chemistry, particularly in drug development.

Introduction to this compound

This compound is a versatile organic compound widely utilized in medicinal chemistry and organic synthesis.[1] Its structure, featuring a pyrazole-substituted phenyl ring attached to a boronic acid moiety, makes it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] This reactivity is crucial for the synthesis of complex organic molecules, including pharmaceuticals for targeted cancer therapies.[2][3][4] The compound is also instrumental in the development of chemical sensors and in bioconjugation processes.[1][3][4]

Compound Properties:

| Property | Value |

| CAS Number | 891270-35-2[1][5] |

| Molecular Formula | C₉H₉BN₂O₂[1][6] |

| Molecular Weight | 187.99 g/mol [1][6] |

| Appearance | Brown to beige solid or powder[1] |

Solubility Profile

Qualitative Solubility Observations:

-

General Trends for Boronic Acids: Phenylboronic acid, a related parent compound, is reported to be soluble in most polar organic solvents, such as diethyl ether and ethanol, but poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride.[7] Generally, the solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent.[8]

-

Effect of Esterification: The esterification of boronic acids to form boronic esters tends to increase their solubility in organic solvents compared to the parent acids.[9][10][11]

-

Solubility of a Similar Compound: A structurally related compound, [4-Methyl-2-(1H-pyrazol-1-yl)phenyl]boronic acid, is described as exhibiting excellent solubility in various organic solvents, which suggests that this compound may also have favorable solubility in common organic solvents used in synthesis.[2]

-

Solvent Polarity: For phenylboronic acid, solubility generally increases with the increasing relative permittivity of the solvent, with exceptions.[11] It shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[10][11]

Given the lack of specific data, experimental determination of solubility for this compound in solvents relevant to a specific application is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of boronic acids in organic solvents, adapted from the dynamic (polythermal) method. This method involves observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration.[8][9][10]

3.1. Materials and Apparatus

-

This compound (high purity)

-

High-purity, anhydrous organic solvents

-

Analytical balance (precision ±0.1 mg)

-

Glass vials or test tubes with airtight seals

-

Magnetic stirrer and stir bars

-

Controlled temperature bath with a programmable temperature ramp (precision ±0.1 °C)

-

Calibrated thermometer or thermocouple (precision ±0.1 °C)

-

Luminance probe or turbidity sensor (optional, for precise detection of dissolution)

3.2. Procedure

-

Sample Preparation:

-

Accurately weigh a specific amount of this compound into a glass vial.

-

Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

-

Add a small magnetic stir bar.

-

Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

-

-

Solubility Measurement:

-

Place the sealed vial in the controlled temperature bath.

-

Begin stirring the mixture at a constant and vigorous rate.

-

Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min).

-

Monitor the solution for the disappearance of the last solid particles. This can be done visually or with a luminance probe/turbidity sensor for higher accuracy.[8][9][10]

-

The temperature at which the solution becomes completely clear is the solubility temperature for that specific concentration. Record this temperature.

-

-

Data Analysis:

-

Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

-

Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute.

-

The resulting graph represents the solubility curve, providing the equilibrium solubility of this compound in the chosen solvent over a range of temperatures.

-

Key Applications and Workflows

This compound is a key intermediate in the synthesis of pharmaceuticals, particularly for developing targeted therapies.[1][2] Its primary application is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling Workflow:

This reaction is a cornerstone of modern organic synthesis for creating biaryl compounds. The general workflow is depicted below.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Drug Discovery and Development Workflow:

The synthesis of novel compounds using this compound is an early and critical step in the drug discovery pipeline.

Caption: Role of synthesis in the drug discovery and development pipeline.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While specific quantitative data on its solubility in a wide range of organic solvents is sparse, established methodologies can be employed for its determination. The qualitative solubility characteristics of related boronic acids suggest that it is likely soluble in polar organic solvents. Its critical role as a building block in Suzuki-Miyaura cross-coupling reactions underscores its importance in the synthesis of novel compounds for drug discovery and materials science. Researchers are encouraged to perform solubility testing in their specific solvent systems to ensure optimal reaction and purification conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C9H9BN2O2 | CID 16640552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

An In-depth Technical Guide to the Thermal Stability of (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

Introduction

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science, frequently utilized in Suzuki-Miyaura cross-coupling reactions.[1] Its thermal stability is a critical parameter for its storage, handling, and application in chemical synthesis, particularly in processes requiring elevated temperatures. This guide offers an in-depth overview of the principles and experimental protocols necessary to evaluate the thermal stability of this compound, aimed at researchers, scientists, and professionals in drug development.

General Thermal Behavior of Arylboronic Acids

Arylboronic acids are known to undergo several thermal transitions. Upon heating, they can melt, and at higher temperatures, they can dehydrate to form cyclic anhydrides known as boroxines. Further heating leads to decomposition. The temperatures at which these events occur are indicative of the compound's thermal stability. For instance, a related compound, 4-methoxyphenylboronic acid, has a reported melting point of 204-206 °C. While no specific decomposition temperature is publicly available for this compound, it is expected to exhibit similar behavior.

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is used to determine the temperature at which the material begins to decompose.

Experimental Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature. A common setup is the Setaram Sensys Evo TG/DSC instrument or a similar device.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen (99.999%), at a constant flow rate (e.g., 20-50 mL/min) for a period before and during the experiment to ensure an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 30 °C.

-

Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature, for instance, 600 °C, to ensure complete decomposition.

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and glass transitions.

Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically. An empty sealed pan is used as the reference.

-

Atmosphere: Maintain a constant flow of an inert gas, such as nitrogen, through the DSC cell during the experiment.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C.

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature above the expected melting point but below the decomposition temperature determined by TGA.

-

Cool the sample at a controlled rate back to the starting temperature.

-

A second heating cycle is often performed to observe any changes in the material's thermal properties after the initial heating and cooling.

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Endothermic peaks typically represent melting, while exothermic peaks can indicate crystallization or decomposition.

Data Presentation

The quantitative data obtained from TGA and DSC analyses should be summarized in a clear and structured table to facilitate comparison and interpretation.

| Parameter | Method | Value | Notes |

| Melting Point (Tm) | DSC | Data not available | The peak temperature of the endothermic event. |

| Enthalpy of Fusion (ΔHf) | DSC | Data not available | The area under the melting peak. |

| Onset of Decomposition (Tonset) | TGA | Data not available | The temperature at which significant mass loss begins. |

| Temperature at 5% Mass Loss (Td5) | TGA | Data not available | A common metric for thermal stability. |

Visualization of Experimental Workflows

5.1. Thermogravimetric Analysis (TGA) Workflow

5.2. Differential Scanning Calorimetry (DSC) Workflow

Conclusion

The thermal stability of this compound is a fundamental property that influences its utility in various applications. While specific data is not currently available, the methodologies of TGA and DSC provide a robust framework for its determination. The protocols and workflows detailed in this guide offer a clear path for researchers to conduct these analyses, ensuring the safe and effective use of this important chemical compound. The data generated from such studies will be invaluable for optimizing reaction conditions, ensuring product quality, and establishing appropriate storage and handling procedures.

References

An In-depth Technical Guide to the Purity Assessment of Commercial (4-(1H)-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a versatile building block in modern organic synthesis, playing a crucial role in the development of novel pharmaceuticals and functional materials. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a valuable reagent for constructing complex molecular architectures. Given its significance, particularly in drug discovery where purity is paramount, a thorough understanding of its quality and the methodologies for its assessment is essential.

This technical guide provides a comprehensive overview of the purity assessment of commercial (4-(1H)-Pyrazol-1-yl)phenyl)boronic acid. It details the key analytical techniques, experimental protocols, and potential impurities and degradation pathways to ensure the reliability and reproducibility of research and development outcomes. Commercial suppliers typically offer this reagent with a purity of ≥95%, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Key Analytical Techniques for Purity Determination

A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound. The primary techniques employed are Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

-

Quantitative NMR (qNMR): This is a primary analytical method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By using a certified internal standard with a known purity, the exact purity of the target compound can be calculated.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique used to identify and quantify impurities in a sample. Reversed-phase HPLC (RP-HPLC) is the most common mode used for arylboronic acids. It separates compounds based on their hydrophobicity.

-

Mass Spectrometry (MS): Often coupled with a separation technique like HPLC (LC-MS), mass spectrometry provides information about the molecular weight of the compound and its impurities. Fragmentation patterns observed in the mass spectrum can help in the structural elucidation of unknown impurities.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of arylboronic acids and can be adapted for this compound.

Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.

Materials and Reagents:

-

This compound sample

-

Certified internal standard (e.g., maleic acid, dimethyl sulfone)

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-resolution NMR spectrometer (≥400 MHz)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Accurately weigh a suitable amount of the internal standard and add it to the same vial. The molar ratio of the analyte to the internal standard should be optimized for clear signal integration.

-

Dissolve the mixture in a known volume (e.g., 0.6 mL) of DMSO-d₆.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full signal recovery and accurate integration.

-

-

Data Processing and Purity Calculation:

-

Process the spectrum with accurate phasing and baseline correction.

-

Integrate a well-resolved, characteristic signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P_IS = Purity of the internal standard

-

Impurity Profiling by Reversed-Phase HPLC (RP-HPLC)

This protocol describes a general RP-HPLC method for the separation of this compound from its potential impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over time to elute more hydrophobic compounds. For example: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Monitor the chromatogram for the main peak corresponding to the product and any impurity peaks.

-

The relative percentage of each impurity can be estimated based on the peak area percentage, assuming similar response factors. For accurate quantification, reference standards for the impurities would be required.

-

Impurity Identification by LC-MS

This protocol outlines the use of LC-MS to identify potential impurities.

Instrumentation and Conditions:

-

LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or ESI-QqQ).

-

LC Conditions: Similar to the RP-HPLC method described above. The use of volatile buffers like ammonium formate or ammonium acetate is preferred for MS compatibility.

-

MS Conditions (Electrospray Ionization - ESI):

-

Ionization Mode: Positive and/or negative ion mode should be tested to determine the optimal conditions for the parent compound and its impurities.

-

Capillary Voltage: Typically 3-4 kV.

-

Drying Gas Flow and Temperature: Optimize for efficient desolvation.

-

Mass Range: Scan a range that covers the expected molecular weights of the parent compound and potential impurities (e.g., m/z 50-1000).

-

Procedure:

-

Analysis:

-

Inject the sample into the LC-MS system.

-

Analyze the mass spectra of the peaks observed in the chromatogram.

-

The molecular weights of the impurities can be determined from their mass-to-charge ratios (m/z).

-

Tandem MS (MS/MS) can be performed on the impurity peaks to obtain fragmentation patterns, which can aid in their structural elucidation.

-

Data Presentation

Quantitative data from the analysis of commercial this compound should be summarized for clarity and comparison.

Table 1: Representative Purity Data of Commercial this compound

| Supplier | Lot Number | Stated Purity | Analytical Method | Observed Purity (qNMR) | Key Impurities Detected (HPLC) |

| A | A123 | ≥95% | NMR | 96.2% | Impurity 1 (0.8%), Impurity 2 (0.5%) |

| B | B456 | >95% | NMR | 97.5% | Impurity 1 (0.3%), Impurity 3 (0.2%) |

| C | C789 | ≥97% | HPLC | 98.1% | Impurity 2 (0.4%) |

Note: This table is illustrative. Actual data will vary between suppliers and batches.

Potential Impurities and Degradation Pathways

Understanding potential impurities is critical for a thorough purity assessment. These can arise from the synthetic route or degradation of the final product.

Synthesis-Related Impurities

The synthesis of this compound typically involves a Suzuki-Miyaura or similar cross-coupling reaction. Potential impurities could include:

-

Starting materials: Unreacted 1H-pyrazole or 4-bromophenylboronic acid (or its ester).

-

Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid starting material.

-

Byproducts from side reactions: Depending on the specific reaction conditions, other related substances may be formed.

Degradation Products

Arylboronic acids are susceptible to degradation, particularly through protodeboronation and oxidation.

-

Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. In this case, it would lead to the formation of 1-phenyl-1H-pyrazole. This process can be influenced by factors such as pH and temperature.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of the corresponding phenol, 4-(1H-pyrazol-1-yl)phenol.

-

Boroxine Formation: Like other boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride called a boroxine. This is often observed in the solid state and can be in equilibrium with the monomeric form in solution.

Visualization of Workflows and Pathways

Graphical representations of the analytical workflow and potential degradation pathways can aid in understanding the processes involved.

Caption: Analytical workflow for purity assessment.

Caption: Potential degradation pathways.

Conclusion

The purity assessment of commercial this compound requires a combination of robust analytical techniques. qNMR provides an accurate measure of absolute purity, while HPLC is essential for profiling impurities. LC-MS is invaluable for the identification of these impurities, which can originate from the synthesis or subsequent degradation. A thorough understanding of these methodologies and potential pitfalls, such as boroxine formation and protodeboronation, is crucial for ensuring the quality and consistency of this important chemical building block in research and development settings. Researchers should consider implementing these analytical strategies to qualify incoming batches of this reagent, thereby enhancing the reliability and success of their scientific endeavors.

References

Core Compound Under Investigation: PF-04447943

An In-depth Technical Guide on the Characterization of a Potent Phosphodiesterase 9A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the characterization data for the compound commonly known as PF-04447943. Initial searches for CAS number 891270-35-2 consistently identify PF-04447943, which is correctly associated with CAS number 1082744-20-4. PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, PF-04447943 elevates cGMP levels, which plays a crucial role in various physiological processes, including neuronal signaling and vascular function. This guide summarizes its physicochemical properties, in vitro and in vivo characterization, and provides insights into its mechanism of action.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 1,5-dihydro-6-[(3S,4S)-4-methyl-1-(2-pyrimidinylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1] |

| CAS Number | 1082744-20-4 | [1] |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [1] |

| Molecular Weight | 395.46 g/mol | |

| Appearance | Off-white solid | |

| Solubility | DMSO: 50 mg/mL, DMF: 25 mg/mL, Ethanol: 12.5 mg/mL | [1] |

| SMILES | N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@@HC)Cc1ncccn1 | |

| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N |

In Vitro Characterization

Phosphodiesterase Inhibition Profile

PF-04447943 demonstrates high potency and selectivity for PDE9A.

| Target | Kᵢ (nM) | IC₅₀ (nM) | Species | Source |

| PDE9A | 2.8 | 12 | Human | [1] |

| PDE9A | 4.5 | - | Rhesus Monkey | |

| PDE9A | 18 | - | Rat | |

| PDE1 | 8600 | >940 | Human | [1] |

| PDE2A3 | 99000 | >940 | Human | [1] |

| PDE3A | 50000 | >940 | Human | [1] |

| PDE4A | 29000 | >940 | Human | [1] |

| PDE5A | 14900 | >940 | Human | [1] |

| PDE6C | 5300 | >940 | Human | [1] |

| PDE7A2 | 75000 | >940 | Human | [1] |

| PDE8A | 50000 | >940 | Human | [1] |

| PDE10 | 51200 | >940 | Human | [1] |

| PDE11 | 80000 | >940 | Human | [1] |

Cellular Activity

In cellular assays, PF-04447943 effectively diminishes cGMP levels stimulated by atrial natriuretic peptide (ANP) in cells expressing PDE9A. It has also been shown to increase neurite outgrowth and the density of synapsin puncta in primary rat hippocampal neurons at a concentration of 0.03 μM.[1]

In Vivo Characterization

Pharmacokinetics

| Species | Dose | Route | Tₘₐₓ (h) | t₁/₂ (h) | Source |

| Rat | ~3 mg/kg | p.o. | 0.3 | 4.9 |

In a Phase Ib study in patients with sickle cell disease, plasma exposure of PF-04447943 was found to be dose-proportional.[2]

Pharmacodynamics & Efficacy

Systemic administration of PF-04447943 leads to target engagement in the central nervous system. It dose-dependently increased cGMP in the cerebrospinal fluid of rats.[3] In rodent models of cognition, PF-04447943 demonstrated significant improvements in memory and synaptic plasticity.[1][3] Specifically, it improved performance in the novel object recognition test in rats and enhanced spatial recognition memory in mice.[1][3]

Mechanism of Action

PF-04447943 exerts its effects by selectively inhibiting the PDE9A enzyme. PDE9A is responsible for the hydrolysis of cGMP. By blocking this enzyme, PF-04447943 leads to an accumulation of intracellular cGMP, which in turn modulates downstream signaling pathways. In the central nervous system, this elevation of cGMP is linked to enhanced synaptic plasticity and improved cognitive function.

Caption: Signaling pathway of PF-04447943-mediated PDE9A inhibition.

Experimental Protocols

Phosphodiesterase Activity Assay (General Protocol)

A standard method for assessing PDE inhibition involves a two-step enzymatic assay.

Caption: General workflow for a phosphodiesterase inhibition assay.

-

Reaction Setup: The assay is typically performed in a 96-well plate format. Each well contains a buffer solution (e.g., Tris-HCl), MgCl₂, the specific PDE isozyme, and varying concentrations of the test compound (PF-04447943) or vehicle control.

-

Initiation: The reaction is initiated by the addition of the substrate, cGMP.

-

Incubation: The plate is incubated at 37°C for a defined period, during which the PDE enzyme hydrolyzes cGMP to 5'-GMP.

-

Termination and Detection: The reaction is stopped, and a secondary enzyme, such as alkaline phosphatase, is added. This enzyme converts the 5'-GMP produced into guanosine and inorganic phosphate (Pi). The amount of Pi generated is then quantified using a colorimetric method, such as a malachite green-based assay. The absorbance is read on a plate reader.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are then determined by fitting the data to a dose-response curve.

In Vivo Microdialysis for CSF cGMP Measurement (General Protocol)

This technique allows for the sampling of cerebrospinal fluid (CSF) in freely moving animals to measure cGMP levels following drug administration.

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain of an anesthetized rodent, targeting a specific ventricle or cistern. The animal is allowed to recover for several days.

-

Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial CSF at a low flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals to establish a baseline cGMP level.

-

Drug Administration: PF-04447943 is administered to the animal (e.g., via oral gavage).

-

Post-Dose Collection: Dialysate collection continues for several hours after drug administration.

-

Sample Analysis: The concentration of cGMP in the dialysate samples is determined using a sensitive analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Changes in CSF cGMP levels over time are plotted and analyzed to determine the pharmacodynamic effect of the compound.

Conclusion

PF-04447943 (CAS 1082744-20-4) is a highly potent and selective inhibitor of PDE9A with demonstrated target engagement and efficacy in both in vitro and in vivo models. Its ability to elevate cGMP levels in the central nervous system underpins its pro-cognitive effects. The comprehensive characterization data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of PDE9A inhibition.

References

- 1. caymanchem.com [caymanchem.com]

- 2. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic Properties of Pyrazole-Substituted Phenylboronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole-substituted phenylboronic acids represent a burgeoning class of organic compounds with significant potential in medicinal chemistry and materials science. The unique electronic interplay between the electron-rich pyrazole ring and the electron-accepting boronic acid moiety imparts these molecules with tunable properties, making them valuable building blocks for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1] Their structural features also make them attractive scaffolds for the design of targeted therapeutics, notably as kinase inhibitors.[2][3][4] This guide provides an in-depth exploration of the core electronic properties of these compounds, supported by experimental data, detailed methodologies, and visualizations of their roles in key biological pathways.

Electronic Properties: Quantitative Data

The electronic nature of the pyrazole substituent significantly influences the acidity (pKa) of the boronic acid group and the overall electron density of the phenyl ring. These parameters are crucial for predicting reactivity in cross-coupling reactions and for understanding interactions with biological targets.

Acidity (pKa) of Phenylboronic Acids

Table 1: pKa Values of Selected Substituted Phenylboronic Acids

| Substituent (at para-position) | pKa | Reference |

| -H | 8.83 | F.A. Cotton, G. Wilkinson, Advanced Inorganic Chemistry, 5th ed., Wiley, New York, 1988. |

| -OCH₃ | 9.25 | [5] |

| -CH₃ | 9.15 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |

| -Cl | 8.52 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |

| -CN | 7.82 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |

| -NO₂ | 7.06 | S. H. Lee, J. I. Hong, Tetrahedron Lett., 2008 , 49, 4333-4336. |

The pyrazole ring itself is generally considered to be electron-withdrawing, which would be expected to lower the pKa of the phenylboronic acid to which it is attached. The magnitude of this effect would depend on the point of attachment to the phenyl ring (ortho, meta, or para) and any substituents on the pyrazole ring itself.

Hammett Substituent Constants

The Hammett equation is a valuable tool in physical organic chemistry for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[7][8][9] The Hammett constant (σ) for a given substituent provides a measure of its electron-donating or electron-withdrawing nature. While specific Hammett constants for pyrazolyl groups as substituents on a phenylboronic acid are not extensively tabulated, values for related heterocyclic and other substituents can provide a useful comparison.

Table 2: Hammett Constants (σp) for Selected Substituents

| Substituent | σp |

| -H | 0.00 |

| -CH₃ | -0.17 |

| -OCH₃ | -0.27 |

| -Cl | 0.23 |

| -CN | 0.66 |

| -NO₂ | 0.78 |

| -N(CH₃)₂ | -0.83 |

| -OH | -0.37 |

The pyrazole moiety is known to be a π-excessive heterocycle, but its overall electronic effect as a substituent can be either electron-donating or electron-withdrawing depending on the point of attachment and the nature of the reaction center.

Experimental Protocols

Synthesis of 4-(1H-Pyrazol-1-yl)phenylboronic Acid

A common and effective method for the synthesis of arylboronic acids is through the Suzuki-Miyaura cross-coupling reaction. The following protocol is a representative procedure for the synthesis of 4-(1H-pyrazol-1-yl)phenylboronic acid.

Materials:

-

4-Iodophenylboronic acid

-

Pyrazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 4-iodophenylboronic acid (1.0 eq), pyrazole (1.2 eq), and potassium carbonate (2.5 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(1H-pyrazol-1-yl)phenylboronic acid.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a pyrazole-substituted phenylboronic acid using potentiometric titration.[5][10][11]

Materials:

-

Pyrazole-substituted phenylboronic acid sample (e.g., 4-(1H-pyrazol-1-yl)phenylboronic acid)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized water (carbonate-free)

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a known amount of the pyrazole-substituted phenylboronic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant (e.g., 0.1 mL).

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the titration curve.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential tools for the structural elucidation of pyrazole-substituted phenylboronic acids.

Table 3: Representative ¹H and ¹³C NMR Data for 4-(1H-Pyrazol-1-yl)phenylboronic Acid

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.20 | d | 1.8 | Pyrazole H-5 |

| 7.95 | d | 8.4 | Phenyl H-2, H-6 | |

| 7.80 | d | 8.4 | Phenyl H-3, H-5 | |

| 7.70 | t | 2.2 | Pyrazole H-3 | |

| 6.50 | dd | 2.5, 1.8 | Pyrazole H-4 | |

| 8.1 (br s) | - | - | B(OH)₂ | |

| ¹³C | 142.5 | - | - | Pyrazole C-5 |

| 140.0 | - | - | Phenyl C-1 | |

| 136.0 | - | - | Phenyl C-4 | |

| 128.0 | - | - | Pyrazole C-3 | |

| 120.0 | - | - | Phenyl C-2, C-6 | |

| 119.5 | - | - | Phenyl C-3, C-5 | |

| 108.0 | - | - | Pyrazole C-4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Characteristic FT-IR Absorption Bands for a Pyrazole-Substituted Phenylboronic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (B-OH) |

| 3150-3100 | Medium | C-H stretching (aromatic/pyrazole) |

| 1610-1580 | Medium-Strong | C=C stretching (aromatic ring) |

| 1550-1500 | Medium-Strong | C=N stretching (pyrazole ring) |

| 1380-1320 | Strong | B-O stretching |

| 1200-1150 | Medium | C-N stretching |

| 850-800 | Strong | C-H out-of-plane bending (para-substituted phenyl) |

Signaling Pathways and Biological Relevance

Pyrazole-substituted compounds have gained significant attention as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer.[2][3][4]

Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and differentiation.[3][4][12][13] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole-based inhibitor.

Cyclin-Dependent Kinase (CDK) Pathway

CDKs are a family of protein kinases that control the progression of the cell cycle.[14][15][16] Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Caption: A pyrazole-based inhibitor targeting the CDK pathway to halt cell cycle progression.

Conclusion

Pyrazole-substituted phenylboronic acids are a versatile class of compounds with tunable electronic properties that make them highly valuable in both synthetic chemistry and drug discovery. Understanding their pKa, the electronic influence of the pyrazole substituent, and their interactions with biological targets is crucial for their effective application. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals working with these promising molecules. Further systematic studies to generate a comprehensive database of the electronic properties of a wider range of pyrazole-substituted phenylboronic acids will undoubtedly accelerate their development and application in various scientific fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. cris.unibo.it [cris.unibo.it]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Chan-Lam Cross-Coupling Using (4-(1H-Pyrazol-1-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, specifically aryl-nitrogen, aryl-oxygen, and aryl-sulfur bonds.[1][2][3] This copper-catalyzed reaction offers a significant advantage over other cross-coupling methods, such as the Buchwald-Hartwig amination, by often proceeding under milder conditions, including at room temperature and open to the air.[1][4] The reaction typically involves the coupling of an aryl boronic acid with an N-H or O-H containing compound.[1][4]

(4-(1H-Pyrazol-1-yl)phenyl)boronic acid is a valuable building block in organic synthesis, particularly in medicinal chemistry and materials science.[5][6] Its pyrazole moiety is a common feature in many biologically active compounds, and the boronic acid functionality allows for its incorporation into larger molecules via cross-coupling reactions.[5][7] The Chan-Lam coupling of this specific boronic acid with various amines, amides, and other N-H containing heterocycles provides a direct route to a diverse range of potentially therapeutic agents and functional materials.[5][6]

Applications

The N-aryl pyrazole motif, synthesized via the Chan-Lam coupling, is a key structural component in many pharmaceutical compounds. The applications of this compound in this context are broad and significant:

-

Drug Development: This reagent is crucial for the synthesis of potential anti-cancer agents due to the ability of the resulting compounds to form stable complexes with various biomolecules.[5][6] The pyrazole core is a well-established pharmacophore in numerous therapeutic areas.[7]

-

Medicinal Chemistry: The Chan-Lam coupling enables the creation of libraries of N-aryl pyrazole derivatives for screening against various biological targets. This approach is instrumental in the discovery of new drug candidates.[8][9][10]

-

Organic Synthesis: As a versatile building block, this compound facilitates the efficient construction of complex organic molecules.[5]

-

Materials Science: This compound is utilized in the development of advanced materials, such as polymers and nanomaterials for applications in electronics and coatings.[5]

Reaction Mechanism and Workflow

The Chan-Lam coupling reaction proceeds through a proposed catalytic cycle involving a copper(II) or copper(III) intermediate. A general representation of the mechanism and the experimental workflow are depicted below.

Caption: Proposed catalytic cycle for the Chan-Lam cross-coupling reaction.

Caption: General experimental workflow for the Chan-Lam cross-coupling.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions for the Chan-Lam N-arylation of pyrazoles with various aryl boronic acids, providing a reference for optimizing the reaction with this compound.

| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cu(OAc)₂ (10) | Pyridine | CH₂Cl₂ | Room Temp | 72 | 93 | [4] |

| Cu(OAc)₂ (stoichiometric) | - | CH₃CN | 70 | 18 | Moderate to Good | [11] |

| Cu(OAc)₂ | TEA | - | Room Temp | - | Moderate to Excellent | [12] |

| [Cu(DMAP)₄I]I (2) | - | Methanol | Room Temp | Short | High | [13] |

| Cu(OTf)₂ (8) | K₂CO₃ | Methanol | - | - | Varies | [14] |

| CuI | K₃PO₄ | Dioxane | 110 | 24 | Good | [15] |

Experimental Protocols

This section provides a detailed methodology for a representative Chan-Lam cross-coupling reaction using this compound and a generic N-H containing heterocycle (e.g., a substituted pyrazole, imidazole, or indole).

Materials and Equipment:

-

This compound (1.0 equiv)

-

N-H containing heterocycle (1.2 equiv)

-

Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)

-

Triethylamine (TEA) or Pyridine (2.0 equiv)

-

Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Reagent Preparation:

-

Ensure all reagents are of appropriate purity.

-

Solvents should be dry, although the reaction is often tolerant to air and moisture.

Reaction Procedure:

-

To a round-bottom flask, add this compound (1.0 equiv), the N-H containing heterocycle (1.2 equiv), and copper(II) acetate (1.0 equiv).

-

Add a magnetic stir bar to the flask.

-